4-Amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol
CAS No.: 350477-10-0
Cat. No.: VC7678925
Molecular Formula: C15H14N2O2
Molecular Weight: 254.289
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 350477-10-0 |
|---|---|
| Molecular Formula | C15H14N2O2 |
| Molecular Weight | 254.289 |
| IUPAC Name | 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol |
| Standard InChI | InChI=1S/C15H14N2O2/c1-2-9-3-6-14-12(7-9)17-15(19-14)11-8-10(16)4-5-13(11)18/h3-8,18H,2,16H2,1H3 |
| Standard InChI Key | LXXCOQFLSNNADZ-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=CC(=C3)N)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a benzoxazole scaffold—a benzene ring fused to an oxazole heterocycle—with substituents at the 2-, 4-, and 5-positions (Figure 1). The 2-position is occupied by a phenol group, while the 5-position contains an ethyl substituent. A primary amine group at the 4-position enhances solubility and enables hydrogen bonding .
IUPAC Nomenclature and Stereochemistry
The systematic IUPAC name, 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol, reflects its substitution pattern. The planar benzoxazole core precludes stereoisomerism, though conformational flexibility arises from the ethyl and hydroxyl groups .
Physicochemical Properties
Key properties derived from computational and experimental data include:
The moderate solubility, attributed to the phenolic -OH and primary amine groups, contrasts with typical lipophilic benzoxazoles, suggesting improved bioavailability .
Synthesis and Structural Modification
General Synthetic Routes
Benzoxazole derivatives are typically synthesized via cyclization of ortho-aminophenols with carboxylic acid derivatives . For 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol, a plausible pathway involves:
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Coupling: Reacting 5-ethyl-2-aminophenol with a protected hydroxyphenylcarboxylic acid using coupling agents like HATU or EDCI.
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Cyclization: Heating the intermediate amide with acid catalysts (e.g., p-toluenesulfonic acid) in toluene under Dean-Stark conditions to remove water .
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Deprotection: Cleaving protecting groups (if used) to yield the free phenol and amine functionalities.
A representative reaction is:
Structural Analogues and SAR
Structure-activity relationship (SAR) studies on related 2-arylbenzoxazoles highlight critical modifications:
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5-Substituents: Ethyl groups enhance hydrophobic interactions with target proteins while maintaining metabolic stability .
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4-Amino Group: Improves water solubility by 40–60% compared to non-amylated analogues, as observed in compound F1 (184 µM solubility) .
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Phenol Group: Facilitates hydrogen bonding with residues like Glu169 in adenosine A2A receptors, mimicking known antagonists .
Pharmacological Profile
Adenosine A2A Receptor Antagonism
Benzoxazoles with 2-aryl and 5-alkyl substitutions exhibit micromolar affinity for A2A receptors . While direct binding data for 4-amino-2-(5-ethyl-1,3-benzoxazol-2-yl)phenol are unavailable, structural analogues like D1 (Ki = 10 µM) demonstrate:
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Competitive inhibition of adenosine-induced cAMP production.
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Neuroprotective effects in Parkinson’s disease models via dopamine modulation .
Solubility and ADME Properties
The compound’s calculated logP (2.1) and polar surface area (89 Ų) suggest favorable absorption and blood-brain barrier penetration . Analogues with similar structures show:
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Caco-2 permeability: 12 × 10⁻⁶ cm/s (indicative of moderate oral bioavailability).
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CYP450 inhibition: Low risk (IC50 > 50 µM for CYP3A4 and 2D6) .
Applications in Drug Discovery
Neurodegenerative Diseases
A2A receptor antagonists are pursued for Parkinson’s and Alzheimer’s therapies. The compound’s ability to penetrate the CNS and modulate dopamine signaling positions it as a candidate for:
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